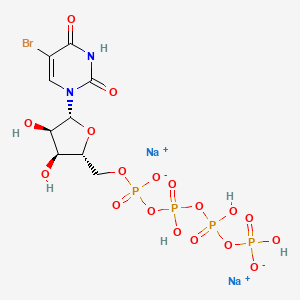
5-Bromouridine 5-triphosphate sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromouridine 5-triphosphate sodium is a brominated form of uridine triphosphate. It is primarily used to label RNA during transcription processes. This compound is incorporated into newly synthesized RNA and can be detected immunologically with antibodies . This labeling technique is valuable for studying RNA transcription and various molecular imaging methods .
準備方法
The synthesis of 5-Bromouridine 5-triphosphate sodium typically involves the bromination of uridine triphosphate. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the fifth carbon position of the uridine molecule . Industrial production methods may involve large-scale bromination reactions followed by purification steps to isolate the desired product .
化学反応の分析
5-Bromouridine 5-triphosphate sodium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-Bromouridine 5-triphosphate sodium has a wide range of scientific research applications:
Chemistry: It is used to study RNA synthesis and transcription processes.
Biology: The compound is employed in labeling RNA to investigate gene expression and RNA dynamics in cells.
Medicine: It is used in research to understand RNA-related diseases and to develop RNA-targeted therapies.
作用機序
The mechanism of action of 5-Bromouridine 5-triphosphate sodium involves its incorporation into RNA during transcription. The bromine atom at the fifth position of the uridine molecule allows for specific detection using antibodies. This labeling enables researchers to track RNA synthesis and study RNA-protein interactions . The molecular targets include RNA polymerases and other transcription-related proteins .
類似化合物との比較
5-Bromouridine 5-triphosphate sodium is unique due to its bromine substitution, which allows for specific immunological detection. Similar compounds include:
5-Fluorouridine 5-triphosphate: Used for similar RNA labeling purposes but with a fluorine atom instead of bromine.
5-Iodouridine 5-triphosphate: Another analog with an iodine atom, used for different labeling and detection techniques.
These compounds share similar applications but differ in their detection methods and specific uses in research .
特性
分子式 |
C9H13BrN2Na2O18P4 |
|---|---|
分子量 |
686.98 g/mol |
IUPAC名 |
disodium;[[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15BrN2O18P4.2Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(27-8)2-26-32(20,21)29-34(24,25)30-33(22,23)28-31(17,18)19;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,24,25)(H,11,15,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,5-,6-,8-;;/m1../s1 |
InChIキー |
OVAOFNDFKZXVJC-HGXRYYEQSA-L |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)Br.[Na+].[Na+] |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)Br.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


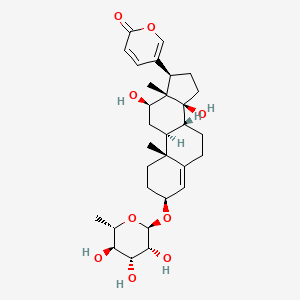
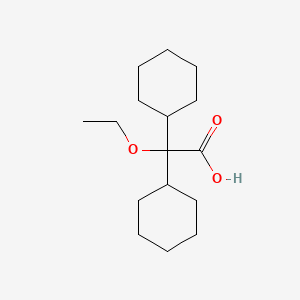
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)

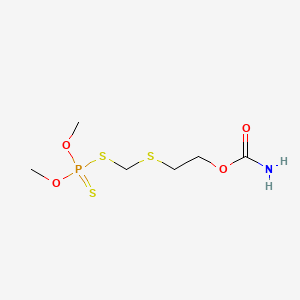
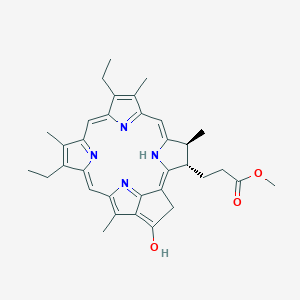
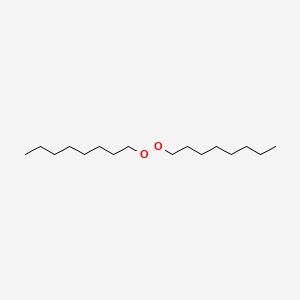
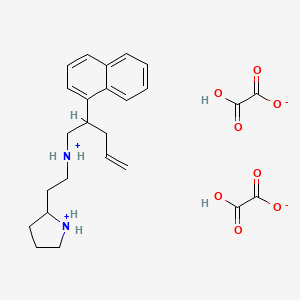
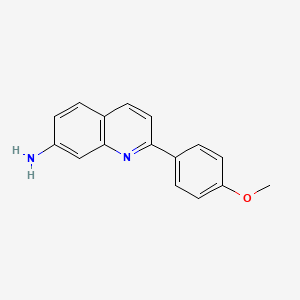


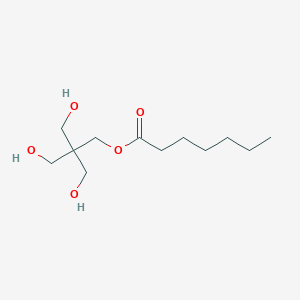
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
